molecular formula C22H21BrN2O3S B3671519 N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3671519
M. Wt: 473.4 g/mol
InChI Key: ZOKYKCYVEFRCMH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a benzenesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl compounds to form the 4-bromophenyl intermediate. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Synthesis of the Dimethylphenyl Intermediate: The 2,3-dimethylphenyl group is synthesized through Friedel-Crafts alkylation, where dimethylbenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of Benzenesulfonamido Intermediate: The benzenesulfonamido group is introduced by reacting benzenesulfonyl chloride with an amine under basic conditions.

    Coupling Reaction: The final step involves coupling the intermediates through an amide bond formation. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amide and sulfonamide functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidized forms of the amide and sulfonamide groups.

    Reduction Products: Reduced forms of the amide and sulfonamide groups.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Uniqueness

N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-16-7-6-10-21(17(16)2)25(29(27,28)20-8-4-3-5-9-20)15-22(26)24-19-13-11-18(23)12-14-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKYKCYVEFRCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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